molecular formula C22H24N2O2 B7709449 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide

Cat. No. B7709449
M. Wt: 348.4 g/mol
InChI Key: QFVFNHCHJJYDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide, also known as HM-3, is a small molecule that has been extensively studied for its potential applications in scientific research. HM-3 is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the inhibition of various enzymes and signaling pathways in the body. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to inhibit the activity of various kinases and phosphatases, which play a critical role in various cellular processes. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to modulate the activity of various transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Anti-inflammatory Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-inflammatory properties by inhibiting the activity of various cytokines and chemokines.
2. Antioxidant Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-apoptotic properties by inhibiting the activity of various pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has several advantages and limitations for lab experiments. Some of the advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. High Purity: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be synthesized with high purity, making it a reliable and consistent research tool.
2. Wide Range of Applications: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has a wide range of applications in various fields of research, making it a versatile research tool.
3. Well-studied: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied, making it a well-understood research tool.
Some of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Limited Solubility: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. High Cost: The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be costly, which can limit its availability for some researchers.
3. Limited Availability: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may not be readily available from commercial sources, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide. Some of the potential areas of research include:
1. Drug Development: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has shown promise as a potential therapeutic agent for various diseases. Further research is needed to develop N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide into a viable drug candidate.
2. Mechanistic Studies: Further studies are needed to elucidate the precise mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide and its effects on various cellular processes.
3. Combination Therapies: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to identify potential drug combinations.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide is a promising research tool with a wide range of potential applications in various fields of research. Its well-studied properties and versatile nature make it a valuable asset for researchers looking to explore new avenues of scientific inquiry.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline and 4-methyl-N-propylbenzamide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been optimized to produce high yields of pure product, making it readily available for research purposes.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the areas where N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been studied include:
1. Cancer Research: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied as a potential therapeutic agent for various types of cancer.
2. Neurological Disorders: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have neuroprotective properties and has been studied as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have cardioprotective properties and has been studied as a potential therapeutic agent for various cardiovascular diseases such as hypertension and heart failure.

properties

IUPAC Name

4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-12-24(22(26)17-10-8-15(2)9-11-17)14-19-13-18-7-5-6-16(3)20(18)23-21(19)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVFNHCHJJYDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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